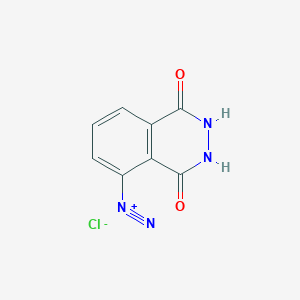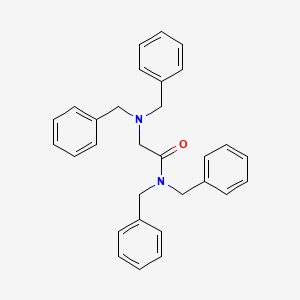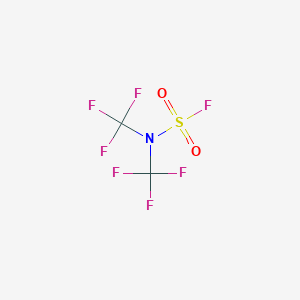
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride is a chemical compound with a complex structure that includes both diazonium and phthalazine moieties
Vorbereitungsmethoden
The synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride typically involves the reaction of phthalic anhydride with hydrazine to form 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the diazonium chloride.
Analyse Chemischer Reaktionen
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a useful tool in biochemical studies.
Industry: Used in the production of dyes and pigments due to its diazonium group.
Wirkmechanismus
The mechanism of action of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride include:
Phthalhydrazide: A related compound with similar structural features.
1,4-Phthalazinedione: Another compound with a phthalazine moiety.
2,3-Dihydrophthalazine-1,4-dione: Shares the phthalazine core structure
Eigenschaften
CAS-Nummer |
113443-78-0 |
|---|---|
Molekularformel |
C8H5ClN4O2 |
Molekulargewicht |
224.60 g/mol |
IUPAC-Name |
1,4-dioxo-2,3-dihydrophthalazine-5-diazonium;chloride |
InChI |
InChI=1S/C8H4N4O2.ClH/c9-10-5-3-1-2-4-6(5)8(14)12-11-7(4)13;/h1-3,9H;1H |
InChI-Schlüssel |
ZHLHAUBMNNDMNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+]#N)C(=O)NNC2=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)


![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)


